N-(Pent-4-en-2-yl)thietan-3-amine
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Overview
Description
N-(Pent-4-en-2-yl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-en-2-yl)thietan-3-amine typically involves the reaction of pent-4-en-2-ylamine with a thietane precursor under specific conditions. One common method involves the use of a base-promoted intramolecular cyclization reaction. For instance, the treatment of an appropriate precursor with sodium methoxide in methanol can yield the desired thietane product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Pent-4-en-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.
Scientific Research Applications
N-(Pent-4-en-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Pent-4-en-2-yl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-3-buten-1-yl)thietan-3-amine
- N-(2-methyl-3-buten-1-yl)thietan-3-amine
Uniqueness
N-(Pent-4-en-2-yl)thietan-3-amine is unique due to the presence of the pent-4-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-pent-4-en-2-ylthietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-7(2)9-8-5-10-6-8/h3,7-9H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGXNNTDARAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)NC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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